REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:7]=1[C:8]([NH2:10])=[O:9]>O.Cl>[F:15][C:13]1[CH:12]=[CH:11][C:7]2[C:8](=[O:9])[NH:10][N:1]=[N:5][C:6]=2[CH:14]=1 |f:0.1|
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Name
|
|
Quantity
|
35.85 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
44.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)N)C=CC(=C1)F
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Name
|
|
Quantity
|
75 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
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CUSTOM
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Details
|
The mixture was stirred for 2 hours with ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
The deposited precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying cabinet
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(N=NNC2=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |